

# 6-Chloro-4-methoxypyridazin-3-amine mass spectrometry

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## Compound of Interest

Compound Name: 6-Chloro-4-methoxypyridazin-3-amine

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An In-Depth Technical Guide to the Mass Spectrometry of **6-Chloro-4-methoxypyridazin-3-amine**

## Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Small heterocyclic molecules, such as pyridazine derivatives, form the backbone of many pharmacologically active compounds.[1][2] **6-Chloro-4-methoxypyridazin-3-amine** ( $C_5H_6ClN_3O$ ) is one such key building block, utilized in the synthesis of a variety of potential therapeutic agents. Its structural integrity, purity, and metabolic fate are critical parameters that must be rigorously established.

Mass spectrometry (MS) stands as an indispensable analytical technique in the pharmaceutical sciences, offering unparalleled sensitivity, selectivity, and speed for molecular characterization. [3] High-Resolution Mass Spectrometry (HRMS), in particular, provides the mass accuracy required for unambiguous elemental composition assignment, a cornerstone of structural elucidation.[4][5][6]

This guide provides an in-depth examination of the mass spectrometric behavior of **6-Chloro-4-methoxypyridazin-3-amine**. As a self-validating system, this document will detail the theoretical underpinnings, predictive fragmentation patterns, and a field-proven experimental protocol. The causality behind experimental choices will be explained, offering researchers and

drug development professionals a robust framework for the analysis of this compound and structurally related molecules.

## Core Physicochemical Properties and Their MS Implications

A foundational understanding of the analyte's properties is essential for designing a mass spectrometry experiment and interpreting the resulting data. The properties of **6-Chloro-4-methoxypyridazin-3-amine** are summarized below.

Property	Value	Source	Implication for Mass Spectrometry
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub> O	[7]	Defines the elemental composition and the basis for exact mass calculation.
Average Molecular Weight	159.57 g/mol	[7]	Useful for sample preparation calculations.
Monoisotopic Mass	159.01994 Da	[7]	The precise mass used for HRMS identification and formula confirmation.
Structure	3-amino, 4-methoxy, 6-chloro substituted pyridazine ring	[7]	The arrangement of functional groups dictates the ionization efficiency and fragmentation pathways. The presence of basic nitrogen atoms makes it ideal for positive mode electrospray ionization.
Chlorine Isotope	Contains one chlorine atom	N/A	Predicts a characteristic M:M+2 isotopic pattern of approximately 3:1, a critical diagnostic feature.[8]

## Ionization and Analysis: A High-Resolution Approach

The choice of ionization method and mass analyzer is critical for obtaining high-quality data for small molecules. For **6-Chloro-4-methoxypyridazin-3-amine**, a combination of Electrospray Ionization (ESI) and a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is the authoritative approach.

## Electrospray Ionization (ESI): The Premier Choice for Polar Analytes

ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation, making it ideal for preserving the molecular ion of the analyte.<sup>[9][10]</sup> Its mechanism is particularly suited for polar molecules containing basic sites, such as the pyridazine and amine nitrogens in our target compound.

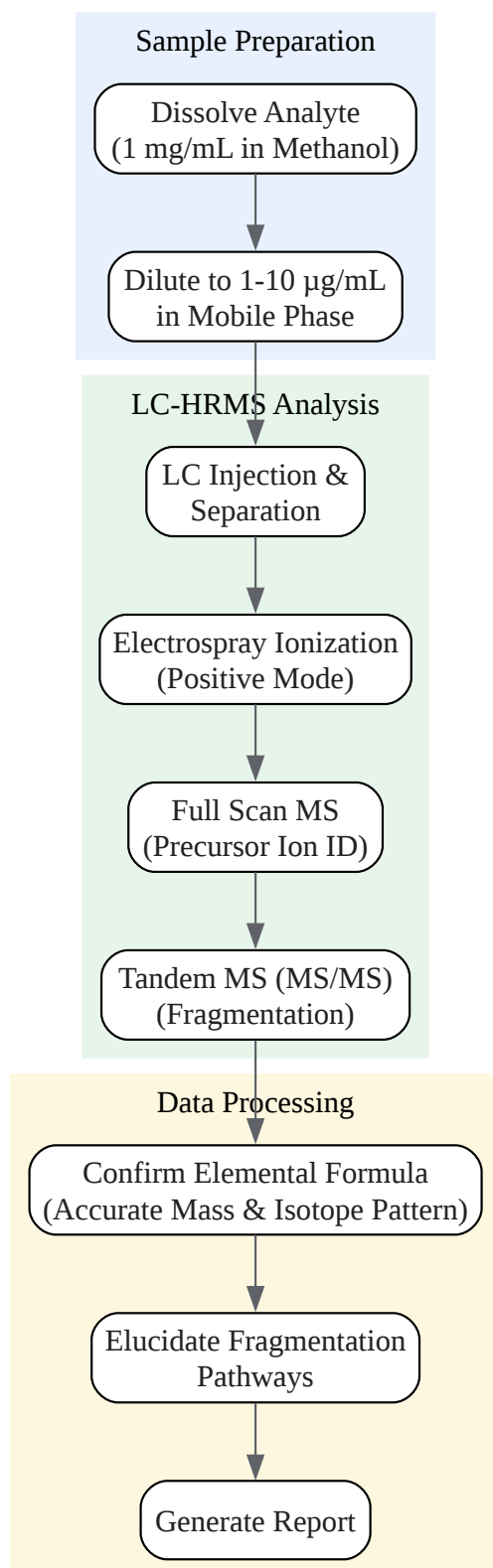
The ESI process involves three key steps:

- **Droplet Formation:** A high voltage is applied to the sample solution as it exits a capillary, forming a fine aerosol of charged droplets.<sup>[11][12]</sup>
- **Desolvation:** The solvent evaporates from the droplets, shrinking their size and increasing the surface charge density.<sup>[12]</sup>
- **Ion Generation:** When the electrostatic repulsion overcomes the droplet's surface tension (the Rayleigh limit), the droplet undergoes a "Coulomb explosion," releasing protonated analyte molecules,  $[M+H]^+$ , into the gas phase.<sup>[11]</sup>

This gentle process ensures that the most abundant ion observed in the full scan mass spectrum is the protonated molecule, providing a clear indication of the molecular weight.<sup>[13]</sup>

## Experimental Workflow Diagram

The logical flow from sample preparation to final data interpretation is crucial for a reproducible and reliable analysis.



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**Caption:** High-level workflow for HRMS analysis.

## Interpreting the Mass Spectrum: Precursor Ion and Isotopic Signature

The initial full scan (MS1) mass spectrum provides two key pieces of information for structural confirmation: the accurate mass of the protonated molecule and its distinctive isotopic pattern.

### The Protonated Molecule $[M+H]^+$

Given the molecular formula  $C_5H_6ClN_3O$ , the expected monoisotopic mass of the neutral molecule is 159.01994 Da.<sup>[7]</sup> In positive mode ESI, the molecule will readily accept a proton ( $H^+$ , mass  $\approx 1.00783$  Da) at one of its basic nitrogen sites. Therefore, the primary ion observed will be the  $[M+H]^+$  adduct.

Calculated  $[M+H]^+$  Ion:

- $C_5H_7ClN_3O^+ = 159.01994 + 1.00728 = 160.02722$  m/z

An experimentally measured mass within 5 ppm of this theoretical value provides high confidence in the elemental composition.

### The Chlorine Isotopic Pattern: A Definitive Marker

Nature has two stable isotopes of chlorine:  $^{35}Cl$  (75.77% abundance) and  $^{37}Cl$  (24.23% abundance). This results in a highly predictable isotopic pattern for any chlorine-containing molecule. The  $[M+H]^+$  peak will be accompanied by an  $[M+2+H]^+$  peak that is approximately one-third its intensity.

Ion	Isotope	Theoretical m/z	Relative Abundance
$[M+H]^+$	$^{35}Cl$	160.02722	100%
$[M+2+H]^+$	$^{37}Cl$	162.02427	~32%

Observing this distinct 3:1 isotopic ratio is a non-negotiable validation step for confirming the presence of a single chlorine atom in the structure.<sup>[8]</sup>

# Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation

While the MS1 scan confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In MS/MS, the  $[M+H]^+$  precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.

Based on established fragmentation rules for heterocyclic and substituted aromatic compounds, several key fragmentation pathways are proposed for **6-Chloro-4-methoxypyridazin-3-amine**.[\[8\]](#)[\[14\]](#)[\[15\]](#)

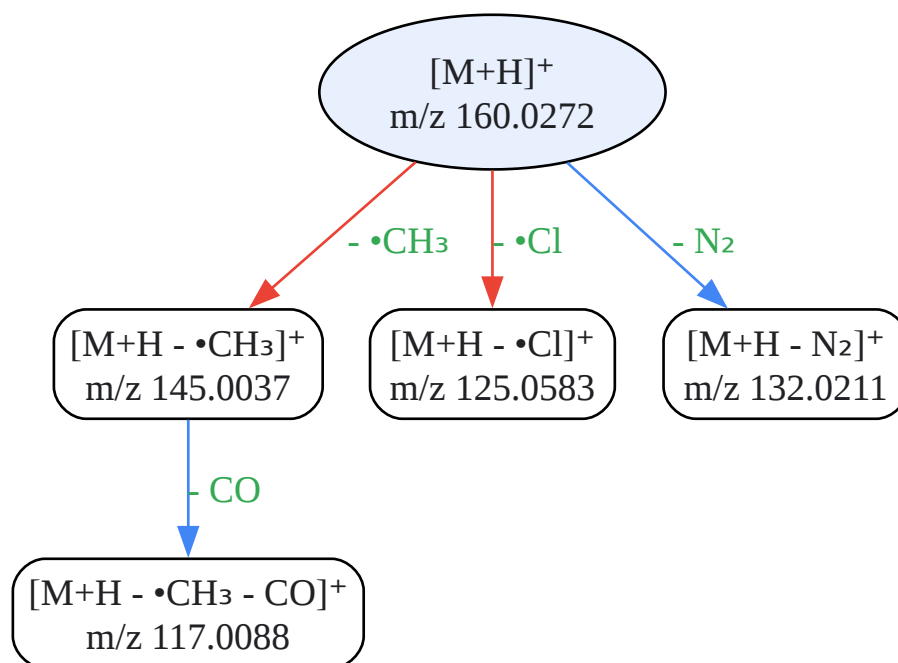
## Proposed Fragmentation Pathways

The primary fragmentation events are expected to involve the loss of small, stable neutral molecules or radicals from the substituent groups and the pyridazine core.

- Loss of Methyl Radical ( $\bullet\text{CH}_3$ ): A common fragmentation pathway for methoxy-substituted compounds is the homolytic cleavage of the O-CH<sub>3</sub> bond.[\[16\]](#)
  - Neutral Loss:  $\bullet\text{CH}_3$  (15.0235 Da)
  - Fragment Ion m/z:  $160.0272 - 15.0235 = 145.0037$
- Loss of Chlorine Radical ( $\bullet\text{Cl}$ ): Direct cleavage of the C-Cl bond is a characteristic fragmentation for halogenated aromatics.[\[17\]](#)
  - Neutral Loss:  $\bullet\text{Cl}$  (34.9689 Da)
  - Fragment Ion m/z:  $160.0272 - 34.9689 = 125.0583$
- Loss of Molecular Nitrogen ( $\text{N}_2$ ): The pyridazine ring is known to be susceptible to the elimination of a stable  $\text{N}_2$  molecule, a retro-Diels-Alder type fragmentation.[\[18\]](#)[\[19\]](#)
  - Neutral Loss:  $\text{N}_2$  (28.0061 Da)
  - Fragment Ion m/z:  $160.0272 - 28.0061 = 132.0211$

- Consecutive Loss of CH<sub>3</sub> and CO: Following an initial loss, further fragmentation can occur. A plausible secondary pathway after the loss of a methyl radical is the elimination of carbon monoxide (CO).
  - Precursor: m/z 145.0037
  - Neutral Loss: CO (27.9949 Da)
  - Fragment Ion m/z: 145.0037 - 27.9949 = 117.0088

## Fragmentation Pathway Diagram



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**Caption:** Proposed MS/MS fragmentation of  $[M+H]^+$ .

## Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for acquiring high-resolution mass spectrometric data for **6-Chloro-4-methoxypyridazin-3-amine** using a standard LC-Q-TOF or LC-Orbitrap system.

### 5.1. Sample and Reagent Preparation



- Stock Solution (1 mg/mL): Accurately weigh ~1 mg of **6-Chloro-4-methoxypyridazin-3-amine** and dissolve it in 1 mL of LC-MS grade methanol.
- Working Solution (1 µg/mL): Perform a serial dilution of the stock solution into the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.[\[1\]](#)
- Mobile Phase: Prepare mobile phases using LC-MS grade solvents. A typical mobile phase for positive mode ESI is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid serves to aid protonation.

## 5.2. Instrumentation and Parameters

- Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive Orbitrap).
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive.

Table: Recommended ESI Source Parameters

Parameter	Setting	Rationale
Gas Temperature	300 - 350 °C	Ensures efficient desolvation of droplets.
Drying Gas Flow	8 - 12 L/min	Removes solvent vapor from the source.
Nebulizer Pressure	35 - 45 psig	Aids in the formation of a fine aerosol spray.

| Capillary Voltage | 3500 - 4000 V | Provides the electrostatic potential for droplet charging. |

## 5.3. Data Acquisition Method

- LC Introduction (Optional but Recommended): Use a short C18 column with a simple isocratic flow (e.g., 50% B at 0.3 mL/min) for 2-3 minutes to deliver a stable flow of the sample to the MS source.
- MS Scan:
  - Mode: Full Scan (MS1)
  - Mass Range: 50 - 500 m/z
  - Acquisition Rate: 2 spectra/s
- MS/MS Scan:
  - Mode: Targeted MS/MS or Auto MS/MS
  - Precursor Ion: 160.0272 m/z
  - Collision Energy (CE): Ramp CE from 10-40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.
  - Collision Gas: Nitrogen.

## Conclusion

The mass spectrometric analysis of **6-Chloro-4-methoxypyridazin-3-amine** is a definitive and robust process when approached with a combination of soft ionization and high-resolution mass analysis. The key identifiers for this molecule are an accurate mass measurement of the  $[M+H]^+$  ion at m/z 160.0272 and the presence of a characteristic ~3:1  $[M+H]^+:[M+2+H]^+$  isotopic pattern. Tandem mass spectrometry provides orthogonal structural confirmation, with expected fragmentation pathways involving the neutral loss of  $N_2$  and radical losses of  $\bullet CH_3$  and  $\bullet Cl$ . This comprehensive guide provides the necessary framework for researchers and scientists to confidently identify and characterize this important heterocyclic building block, ensuring data integrity in the rigorous environment of pharmaceutical development.

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